1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid
Overview
Description
“(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid” is a chemical compound with the CAS Number: 1224869-02-6. Its molecular weight is 192.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9). This code provides a specific representation of the molecule’s structure .Scientific Research Applications
Biocatalyst Inhibition and Metabolic Engineering
Carboxylic acids are highlighted for their dual role as both critical intermediates in biorenewable chemical production and microbial inhibitors. Their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae necessitate metabolic engineering strategies to enhance microbial tolerance, emphasizing their significance in biotechnological applications and industrial bioprocess optimization (Jarboe et al., 2013).
Central Nervous System (CNS) Drug Synthesis
The exploration of heterocyclic compounds containing carboxylic acid derivatives has identified potential for the development of novel CNS drugs. These findings underscore the versatility of carboxylic acid derivatives in synthesizing compounds with significant CNS activity, ranging from anti-depression to anti-convulsion effects (Saganuwan, 2017).
Antioxidant, Antimicrobial, and Cytotoxic Activities
Research demonstrates the biological activities of natural carboxylic acids derived from plants, highlighting their antioxidant, antimicrobial, and cytotoxic potentials. These activities are closely related to the structural differences among various carboxylic acids, suggesting their utility in pharmaceutical and nutraceutical applications (Godlewska-Żyłkiewicz et al., 2020).
Drug Synthesis from Biomass-derived Levulinic Acid
Levulinic acid, a biomass-derived carboxylic acid, serves as a versatile precursor in drug synthesis, illustrating the potential of carboxylic acids in sustainable and cost-effective drug manufacturing processes. Its applications span cancer treatment, medical materials, and various medical fields, showcasing the environmental and economic benefits of leveraging carboxylic acids in drug synthesis (Zhang et al., 2021).
Antineoplastic Agent Development
A novel series of compounds incorporating carboxylic acid derivatives have shown promising cytotoxic properties, highlighting their potential as antineoplastic agents. These findings underscore the importance of carboxylic acid derivatives in the development of cancer therapies, with a focus on tumor-selective toxicity and modulation of drug resistance (Hossain et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(1,1-dioxothian-4-yl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c13-11(14)9-1-5-12(6-2-9)10-3-7-17(15,16)8-4-10/h9-10H,1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRCCVUSEDXVEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CCS(=O)(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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